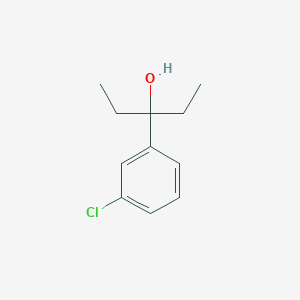

3-(3-Chlorophenyl)-3-pentanol

Description

3-(3-Chlorophenyl)-3-pentanol is a tertiary alcohol featuring a chlorinated aromatic ring at the 3-position of the pentanol backbone. Its molecular formula is C₁₁H₁₃ClO (molecular weight: 196.67 g/mol). The chlorine substituent on the phenyl ring introduces electronic and steric effects, distinguishing it from non-chlorinated analogs.

Properties

IUPAC Name |

3-(3-chlorophenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-3-11(13,4-2)9-6-5-7-10(12)8-9/h5-8,13H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFDNQGIFYDTJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC=C1)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601293913 | |

| Record name | 3-Chloro-α,α-diethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76481-38-4 | |

| Record name | 3-Chloro-α,α-diethylbenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76481-38-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-α,α-diethylbenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601293913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Chlorophenyl)-3-pentanol typically involves the reaction of 3-chlorobenzonitrile with ethyl bromide in the presence of magnesium in tetrahydrofuran. This reaction is followed by hydrolysis to yield the desired product .

Industrial Production Methods: Industrial production methods for 3-(3-Chlorophenyl)-3-pentanol often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-(3-Chlorophenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into different alcohol derivatives.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of various alcohol derivatives.

Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

3-(3-Chlorophenyl)-3-pentanol has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in various medical conditions.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Chlorophenyl)-3-pentanol involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and antiviral activities .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The chlorine atom in 3-(3-Chlorophenyl)-3-pentanol increases molecular weight and polarity compared to 3-phenyl-3-pentanol.

- Synthetic Complexity : Introducing the 3-chlorophenyl group may require specialized reagents (e.g., 3-chlorophenylmagnesium bromide) compared to simpler phenyl or alkyl analogs .

Physicochemical Properties

- Solubility: Chlorinated aromatics generally exhibit lower water solubility than non-chlorinated analogs. For instance, 3-chlorophenol (a related compound) has a solubility of ~26 g/L at 20°C, whereas phenol is fully miscible. This trend suggests 3-(3-Chlorophenyl)-3-pentanol is less water-soluble than 3-phenyl-3-pentanol .

- Boiling Point: Tertiary alcohols with aromatic groups typically have higher boiling points due to increased molecular weight and intermolecular interactions. For example, 3-methyl-1-phenyl-3-pentanol (MW 178.27) likely boils above 200°C, similar to other aromatic alcohols .

Biological Activity

3-(3-Chlorophenyl)-3-pentanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicine and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C₁₁H₁₅ClO

- Molecular Weight : 200.7 g/mol

- CAS Number : 76481-38-4

The biological activity of 3-(3-Chlorophenyl)-3-pentanol is primarily attributed to its ability to interact with various cellular targets. The compound can modulate enzyme activity, influence cellular receptors, and affect signal transduction pathways. These interactions lead to several biological effects, including:

- Antimicrobial Activity : The compound has shown potential against various microbial strains, suggesting its utility in developing antimicrobial agents.

- Antiviral Properties : Preliminary studies indicate that it may inhibit viral replication through specific molecular interactions.

Antimicrobial Properties

Research indicates that 3-(3-Chlorophenyl)-3-pentanol exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacteria and fungi. For instance:

- Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli

- Fungal Strains Tested : Candida albicans

- Minimum Inhibitory Concentration (MIC) : Values suggest effective inhibition at low concentrations, although specific data varies across studies.

Antiviral Activity

The compound has been investigated for its antiviral effects, particularly against enveloped viruses. Studies suggest that it may disrupt viral entry or replication processes in host cells.

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of 3-(3-Chlorophenyl)-3-pentanol:

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | MIC determination against bacterial strains | Showed significant antimicrobial activity with MIC values ranging from 32 to 128 µg/mL |

| Study 2 | Cytotoxicity assay on cancer cell lines | Exhibited moderate cytotoxicity with IC50 values around 50 µM against MCF-7 breast cancer cells |

| Study 3 | Antiviral assay on viral replication | Demonstrated a reduction in viral load by up to 70% in treated cell cultures |

Mechanistic Insights

The mechanism by which 3-(3-Chlorophenyl)-3-pentanol exerts its biological effects involves:

- Enzyme Modulation : The compound appears to inhibit specific enzymes involved in microbial metabolism.

- Receptor Interaction : It may bind to cellular receptors that mediate immune responses, enhancing the host's defense mechanisms against infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.